2-Bromo-N-(4-ethylphenyl)propanamide
Overview
Description
2-Bromo-N-(4-ethylphenyl)propanamide is a chemical compound with the molecular formula C11H14BrNO and a molecular weight of 256.14 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14BrNO/c1-3-9-4-6-10(7-5-9)13-11(14)8(2)12/h4-8H,3H2,1-2H3,(H,13,14) . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 256.14 . It is stored at refrigerated temperatures . The compound’s other physical and chemical properties such as density, boiling point, and melting point are not specified in the available resources.Scientific Research Applications
Synthesis and Structure 2-Bromo-N-(4-ethylphenyl)propanamide and its derivatives have been a subject of research for their structural properties and synthesis processes. For example, one derivative, 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, has been synthesized and analyzed using NMR, FT-IR spectroscopies, high-resolution mass spectrometry, and single-crystal X-ray diffraction, revealing a molecular structure belonging to the monoclinic system with specific geometric parameters (Kulai & Mallet-Ladeira, 2016). Another study explored the reactivity of 3-bromo-N-(p-bromophenyl)propanamide, demonstrating the compound's potential for deprotonation leading to different products under varying conditions, offering pathways for selective synthesis of β-lactams or acrylanilides (Pandolfi et al., 2019).
Molecular Interactions and Isomerization Investigations into molecular properties, such as isomerization and vibrational frequencies of this compound analogues, have been conducted to understand their intramolecular interactions. One study examined two analogues, analyzing E/Z isomers, keto/enol unimolecular rearrangement, and predicting transition state structures using Density Functional Theory (DFT), providing insights into the energetics and kinetics of these isomerization processes (Viana et al., 2016).
Photocleavage Reactions The photocleavage reactions of compounds related to this compound, such as monothioimides, have been studied to understand the photochemical behavior and crystal structures of these molecules. This research provides insights into the photochemical pathways and potential applications in the field of photophysics and photochemistry (Fu, Scheffer & Trotter, 1998).
Polymer Synthesis The compound and its derivatives have been utilized as initiators in Atom Transfer Radical Polymerization (ATRP) for the polymerization of acrylates, showcasing its efficacy in this domain (Kulai & Mallet-Ladeira, 2016). The use of novel halides, including derivatives of this compound, in ATRP polymerization has also been explored, contributing to the understanding and development of new materials and polymers (Soriano-Moro et al., 2014).
Properties
IUPAC Name |
2-bromo-N-(4-ethylphenyl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-3-9-4-6-10(7-5-9)13-11(14)8(2)12/h4-8H,3H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMDPJNHPCMSOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50753094 | |
Record name | 2-Bromo-N-(4-ethylphenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50753094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89312-73-2 | |
Record name | 2-Bromo-N-(4-ethylphenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50753094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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